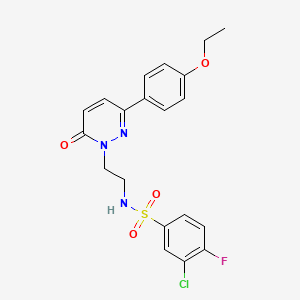

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl group to a benzenesulfonamide moiety substituted with chlorine (3-position) and fluorine (4-position). Its molecular complexity suggests applications in medicinal chemistry, particularly as a sulfonamide-based enzyme inhibitor, though direct biological data are absent in the provided evidence .

Properties

IUPAC Name |

3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O4S/c1-2-29-15-5-3-14(4-6-15)19-9-10-20(26)25(24-19)12-11-23-30(27,28)16-7-8-18(22)17(21)13-16/h3-10,13,23H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOTUIUCPRSRRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazinone intermediate.

Attachment of the Chloro and Fluorobenzenesulfonamide Groups: The final steps involve the introduction of the chloro and fluorobenzenesulfonamide groups. This can be done through electrophilic aromatic substitution reactions, where the pyridazinone intermediate is treated with chlorinating and sulfonylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyridazinone moieties, leading to the formation of corresponding oxides and hydroxylated derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the pyridazinone ring, resulting in amines or alcohols.

Substitution: The chloro and fluorobenzenesulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chloro or fluoro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro or fluoro groups with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could lead to the development of novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional diversity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyridazinone Derivatives

Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide ()

- Structural Differences :

- Substituent : Benzyloxy vs. 4-ethoxyphenyl in the target compound.

- Sulfonamide Position : Para-substituted benzene vs. 3-chloro-4-fluoro substitution.

- Synthesis : Both use a nucleophilic substitution approach with potassium carbonate in DMF. Compound 5a employs benzyl bromide, while the target compound likely requires 4-ethoxybenzyl bromide .

- Properties : Benzyloxy groups enhance steric bulk but reduce metabolic stability compared to ethoxy substituents.

Compound 3 : Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate ()

- Structural Differences :

- Linker : Ethyl acetate ester vs. ethyl-sulfonamide.

- Substituent : Piperazine with 4-chlorophenyl vs. ethoxyphenyl.

Sulfonamide-Based Analogues

Example 53 () : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structural Differences: Core Heterocycle: Pyrazolo-pyrimidine-chromenone vs. pyridazinone. Sulfonamide Replacement: Benzamide with isopropyl group.

- Functional Implications: Chromenone and pyrazolo-pyrimidine cores enable distinct binding modes (e.g., kinase inhibition), while the target compound’s sulfonamide may favor carbonic anhydrase or COX inhibition .

Halogen-Substituted Analogues

Patent Compounds () :

- Examples :

- 3-Chloro-N-((1S,3R,4S)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)-4-fluorobenzenesulfonamide

- N-((1S,3S,4R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)-3,3-difluoroazetidine-1-sulfonamide

- Comparison: Halogenation: Both feature chloro/fluoro substitutions but lack the pyridazinone core.

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis likely mirrors ’s methodology, but optimization is needed for the ethoxyphenyl group’s introduction .

- Biological Activity: Pyridazinone-sulfonamides are understudied; analogues in show acetylcholinesterase (AChE) inhibition, suggesting a plausible target .

- Comparative Limitations : Direct activity data for the target compound are absent. Future studies should evaluate enzyme binding, pharmacokinetics, and toxicity relative to analogues.

Biological Activity

3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H19ClFN3O4S

- Molecular Weight : 451.9 g/mol

- CAS Number : 921514-32-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer effects. Preliminary studies suggest that it interacts with specific molecular targets, which may include enzymes and receptors involved in various biological pathways.

The precise mechanism of action for 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is still under investigation. However, it is hypothesized to modulate biological pathways through:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular processes.

- Receptor Interaction : It may bind to receptors, altering signaling pathways that lead to therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity :

- A study conducted by researchers demonstrated that the compound exhibited significant antimicrobial properties against a variety of bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

-

Anticancer Properties :

- In vitro studies showed that the compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with a potential for oral bioavailability. Further studies are needed to fully elucidate its metabolic profile.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide with high purity?

- Methodology : The synthesis typically involves multi-step reactions, including pyridazine core formation, substitution with 4-ethoxyphenyl groups, and sulfonamide coupling. Critical steps include:

- Nucleophilic substitution : Use of ethanol or acetic acid as solvents and hydrochloric acid as a catalyst for pyridazine ring functionalization .

- Sulfonamide bond formation : Reacting sulfonyl chlorides with amine intermediates in dimethylformamide (DMF) at 0–5°C to minimize side reactions .

- Purification : High Performance Liquid Chromatography (HPLC) or column chromatography to isolate the final product. Yield optimization requires precise temperature control (e.g., 60–80°C for coupling reactions) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., distinguishing ethoxy vs. fluorophenyl protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 506.1) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing bond angles and torsional strain in the sulfonamide group .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to measure inhibition constants (IC₅₀) .

- Cell viability studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of solvents (DMF vs. THF), catalysts (e.g., triethylamine vs. NaOH), and temperatures to identify optimal conditions .

- Kinetic analysis : Monitor intermediates via thin-layer chromatography (TLC) to pinpoint rate-limiting steps (e.g., slow sulfonamide coupling) .

- Contingency planning : Use alternative reagents (e.g., 4-fluorobenzenesulfonyl chloride instead of toluenesulfonyl chloride) if impurities exceed 5% .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hours. Analyze degradation products via LC-MS .

- Storage recommendations : Lyophilized form stored at -20°C in argon atmosphere prevents hydrolysis of the sulfonamide group .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Validate with mutagenesis data .

- Quantum mechanical calculations : Density Functional Theory (DFT) predicts electron density maps for the pyridazinone ring, identifying reactive sites for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.